molecular formula C9H8IN3OS B8274267 5-(4-Iodo-2-methoxyphenyl)-1,3,4-thiadiazol-2-amine

5-(4-Iodo-2-methoxyphenyl)-1,3,4-thiadiazol-2-amine

Cat. No. B8274267
M. Wt: 333.15 g/mol
InChI Key: PKERXTMHFBBJMV-UHFFFAOYSA-N
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Patent
US09040712B2

Procedure details

To an ice cooled mixture of 4-iodo-2-methoxybenzoic acid (6.178 g, 22.22 mmol) and hydrazinecarbothioamide (2.43 g, 26.7 mmol) was added phosphorous oxychloride (6.21 mL, 66.7 mmol) slowly. The mixture was heated at 78° C. overnight. After cooling to 0° C., ice water was added and the mixture was vigorously stirred for 1 hour. The resulting precipitate was filtered, washed with water, and re-suspended in saturated NaHCO3(aq) and water (1:1) for 1 hour. The solid was filtered, washed with water, and dried in vacuo to afford the crude compound. The crude material was purified by flash chromatography (MeOH/CH2Cl2) to afford the title compound (1.2 g, 16% yield). MS m/z 334.0 [M+H]+.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.178 g
Type
reactant
Reaction Step Two
Quantity
2.43 g
Type
reactant
Reaction Step Two
Quantity
6.21 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
16%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=O)=[C:4]([O:11][CH3:12])[CH:3]=1.[NH:13]([C:15](=[S:17])[NH2:16])[NH2:14].P(Cl)(Cl)(Cl)=O>>[I:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]2[S:17][C:15]([NH2:16])=[N:13][N:14]=2)=[C:4]([O:11][CH3:12])[CH:3]=1

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
6.178 g
Type
reactant
Smiles
IC1=CC(=C(C(=O)O)C=C1)OC
Name
Quantity
2.43 g
Type
reactant
Smiles
N(N)C(N)=S
Step Three
Name
Quantity
6.21 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
78 °C
Stirring
Type
CUSTOM
Details
the mixture was vigorously stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0° C.
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with water
WAIT
Type
WAIT
Details
water (1:1) for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
to afford the crude compound
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography (MeOH/CH2Cl2)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC1=CC(=C(C=C1)C1=NN=C(S1)N)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 16%
YIELD: CALCULATEDPERCENTYIELD 16.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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